tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate
Description
tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyloxycarbonyl (Boc) protecting group, a hydroxyl substituent at the C3 position, and a phenyl group at the C4 position. Pyrrolidine derivatives are widely studied due to their conformational rigidity and applications in medicinal chemistry, particularly as intermediates in drug synthesis. The Boc group enhances stability during synthetic processes, while the hydroxyl and phenyl moieties contribute to polarity and aromatic interactions, respectively.
Properties
IUPAC Name |
tert-butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-9-12(13(17)10-16)11-7-5-4-6-8-11/h4-8,12-13,17H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSXAVJRWGKVDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate can be achieved through several methods. One common approach involves the enzyme-catalyzed kinetic resolution of racemic mixtures. This method utilizes lipase enzymes to selectively hydrolyze one enantiomer, resulting in the separation of the desired enantiomer . Another method involves the use of high-performance liquid chromatography with chiral stationary phases to separate the enantiomers .
Industrial Production Methods
the use of enzyme-catalyzed processes and chiral chromatography are likely to be employed due to their efficiency in producing enantiomerically pure compounds .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate is a substituted pyrrolidine with a variety of applications, appearing in both natural and synthetic bioactive compounds . Enantiomerically pure pyrrolidines are known as useful chiral auxiliaries, and the preparation of polysubstituted pyrrolidine derivatives is a challenging subject .
Pharmaceutical Development
Tert-butyl (3S,4R)-3-hydroxy-4-methylpyrrolidine-1-carboxylate serves as an important building block in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can lead to compounds with enhanced biological activity.
Tert-butyl (3S,4R)-3-hydroxy-4-methylpyrrolidine-1-carboxylate's biological activity is primarily attributed to its ability to interact with biological macromolecules. The hydroxyl group can form hydrogen bonds with proteins and other biomolecules, potentially influencing various biochemical pathways. Additionally, the ester group can undergo hydrolysis, releasing the active pyrrolidine moiety, which may interact with specific receptors or enzymes within biological systems.
Research Findings
Research has shown that compounds similar to tert-butyl (3S,4R)-3-hydroxy-4-methylpyrrolidine-1-carboxylate exhibit neuroprotective effects against amyloid-beta toxicity in astrocytes. These studies suggest that such compounds may reduce oxidative stress markers and inflammatory cytokines like TNF-α when astrocytes are exposed to amyloid-beta peptides. The compound is being explored for its potential therapeutic applications in neurodegenerative diseases and its structural characteristics allow it to be a candidate for further development as a drug that could mitigate the effects of conditions such as Alzheimer's disease.
Enantioselective Synthesis
Mechanism of Action
The mechanism of action of tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. As a potential NK1 receptor antagonist, it binds to the NK1 receptor, inhibiting its activity. This inhibition can lead to the modulation of various physiological processes, including the reduction of nausea and vomiting .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate with analogous pyrrolidine and piperazine derivatives, focusing on structural features, synthetic yields, and inferred properties.
Structural and Functional Group Analysis
Key Observations:
- Aromatic Interactions: The phenyl group at C4 enables π-π stacking, contrasting with pyridinyl in , which introduces basicity and hydrogen-bonding capability.
- Steric Effects: Bulky substituents (e.g., 4-octylphenethyl in ) reduce conformational flexibility, whereas the Boc group universally enhances stability across analogs.
Biological Activity
Introduction
Tert-butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate, also known as (3S,4R)-tert-butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate, is a chiral compound notable for its unique pyrrolidine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including neuroprotective effects, antioxidant properties, and antimicrobial activity. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H21NO3, with a molecular weight of approximately 263.33 g/mol. The compound features a tert-butyl group at one end and a hydroxyl group at the 3-position of the pyrrolidine ring, along with a phenyl group at the 4-position. Its chiral centers at the 3 and 4 positions lead to distinct enantiomers, which can exhibit different biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C15H21NO3 |
| Molecular Weight | 263.33 g/mol |
| Chiral Centers | 2 (at positions 3 and 4) |
Neuroprotective Effects
Research indicates that this compound may interact with neural pathways due to its structural similarity to neurotransmitters. This interaction could potentially lead to neuroprotective effects against neurodegenerative conditions. A study highlighted that compounds with similar structures demonstrated protective effects in astrocytes against amyloid-beta (Aβ) toxicity, suggesting that this compound might also confer similar benefits .
Antioxidant Properties
The presence of a hydroxyl group in the compound contributes to its antioxidant potential by scavenging free radicals. This property is essential in mitigating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders.
Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties. Similar compounds have shown efficacy against various bacterial strains, indicating potential therapeutic applications in combating infections.
Synthesis and Enzyme-Catalyzed Resolution
The synthesis of this compound can be achieved through several methods, including enzyme-catalyzed reactions. A notable study reported the enzyme-catalyzed kinetic resolution of this compound, achieving high enantioselectivity (E > 200) for the (+)-(3S,4R) enantiomer while maintaining the (−)-(3R,4S) isomer intact .
Synthesis Overview
| Method | Description |
|---|---|
| Chemical Synthesis | Various synthetic routes available |
| Enzyme-Catalyzed Resolution | High enantioselectivity achieved |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Neuroprotection Against Aβ Toxicity : In vitro studies demonstrated that this compound could protect astrocytes from Aβ-induced cell death by reducing TNF-α levels and oxidative stress markers .
- Antioxidant Activity Assessment : The antioxidant capacity was evaluated using various assays that confirmed its ability to scavenge free radicals effectively.
- Antimicrobial Efficacy : Comparative studies with similar pyrrolidine derivatives indicated potential antibacterial activity against common pathogens, warranting further exploration in pharmacological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
